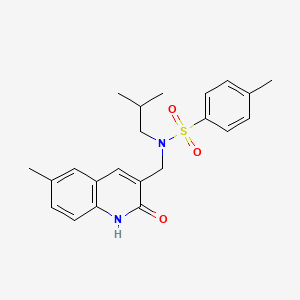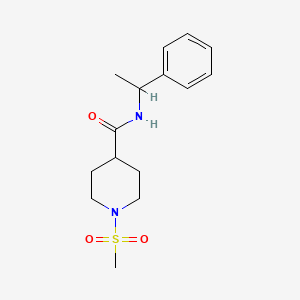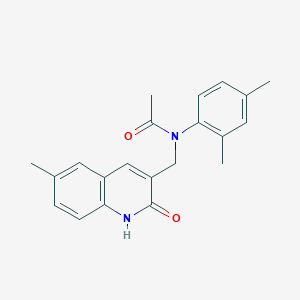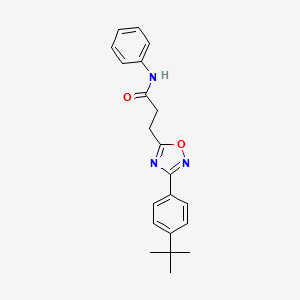
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOPAN and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MOPAN is not fully understood. However, studies have suggested that MOPAN may inhibit bacterial and fungal growth by disrupting the cell wall or membrane. MOPAN has also been shown to bind to metal ions such as copper and iron, which may explain its potential use as a fluorescent probe for metal ion detection. The mechanism of action of MOPAN as a photosensitizer in photodynamic therapy is based on the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
MOPAN has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its toxicity profile and potential side effects. MOPAN has also been shown to have antioxidant properties and may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MOPAN has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. MOPAN is also stable under various conditions, making it suitable for long-term storage. However, MOPAN has some limitations. Its low solubility in water may limit its potential applications in aqueous environments. In addition, further studies are needed to determine the optimal concentration and exposure time for MOPAN in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on MOPAN. One potential direction is to further investigate its antibacterial and antifungal properties and its potential use as a therapeutic agent for bacterial and fungal infections. Another potential direction is to explore its potential as a fluorescent probe for metal ion detection in biological systems. In addition, further studies are needed to determine the optimal conditions for its use as a photosensitizer in photodynamic therapy for cancer treatment. Finally, more research is needed to determine its toxicity profile and potential side effects in vivo.
Synthesemethoden
The synthesis of MOPAN can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-nitro-N-phenethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields MOPAN with a high degree of purity and is suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
MOPAN has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of bacteria and fungi. MOPAN has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, MOPAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-19-17(24-20-12)14-7-8-15(16(11-14)21(22)23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVAVZQTBQFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

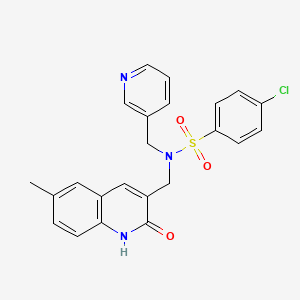
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)
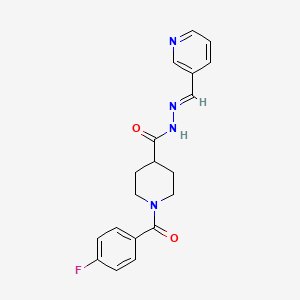
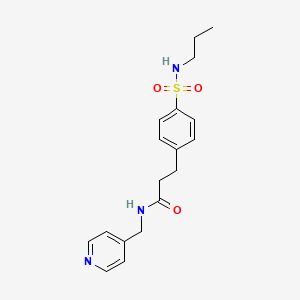


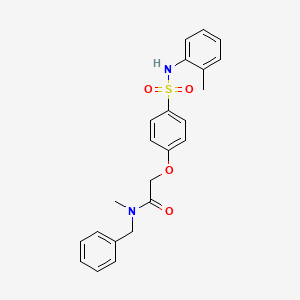

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
